N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16780002
Molecular Formula: C23H25N3O3S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O3S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-(3-ethylphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O3S/c1-2-17-6-3-9-20(16-17)25-23(27)19-11-14-26(15-12-19)30(28,29)21-10-4-7-18-8-5-13-24-22(18)21/h3-10,13,16,19H,2,11-12,14-15H2,1H3,(H,25,27) |
| Standard InChI Key | XJFKTSGKWIQBBV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three primary components:
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Quinolin-8-ylsulfonyl group: A quinoline heterocycle substituted with a sulfonyl (–SO₂–) linker at the 8-position. This motif is associated with enhanced binding affinity to biological targets due to quinoline’s planar aromatic system and sulfonyl’s electron-withdrawing properties .
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Piperidine-4-carboxamide core: A six-membered saturated ring with a carboxamide (–CONH–) substituent at the 4-position. Piperidine derivatives are common in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties .
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3-Ethylphenyl group: A phenyl ring with an ethyl (–CH₂CH₃) substituent at the 3-position, contributing to hydrophobic interactions and metabolic stability .
Physicochemical Properties
Based on structurally related compounds (Table 1), the following properties are inferred:
Table 1: Estimated Physicochemical Properties
The sulfonamide and carboxamide groups enhance water solubility compared to non-polar analogs, while the quinoline and ethylphenyl moieties contribute to membrane permeability .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis route for this compound is documented, a plausible method involves:
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Quinoline-8-sulfonyl chloride preparation: Sulfonation of quinoline at the 8-position using chlorosulfonic acid, followed by chloride activation .
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Piperidine-4-carboxamide intermediate: Carboxylation of piperidine-4-carboxylic acid, followed by amide coupling with 3-ethylaniline .
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Sulfonylation: Reaction of the piperidine-4-carboxamide intermediate with quinoline-8-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Analytical Characterization
Key analytical data for related compounds suggest the following for N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide:
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¹H NMR:
Structure-Activity Relationships (SAR)
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Quinoline Position: 8-Substitution optimizes steric compatibility with hydrophobic enzyme pockets .
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Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit stronger hydrogen bonding than carboxamides, enhancing target engagement .
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3-Ethylphenyl Group: Bulky substituents at this position improve metabolic stability by reducing cytochrome P450 oxidation .
Future Research Directions
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In vitro profiling: Screen against kinase panels (e.g., PI3K, EGFR) and cancer cell lines.
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ADMET studies: Assess bioavailability, CNS penetration, and metabolite identification.
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Crystallography: Resolve co-crystal structures with target proteins to guide optimization.
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